molecular formula C30H31FN6O7S2 B2697337 N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309968-64-7

N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2697337
CAS No.: 309968-64-7
M. Wt: 670.73
InChI Key: QCWBRRJMPGHAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2,5-Dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a structurally complex 1,2,4-triazole derivative featuring multiple pharmacophoric groups:

  • A 1,2,4-triazole core substituted at positions 3, 4, and 3.
  • A 2,5-dimethoxyphenyl group at position 4 of the triazole, contributing electron-donating effects and enhanced lipophilicity.
  • A 4-(morpholinosulfonyl)benzamide group at the N-methyl position, introducing sulfonamide functionality and a morpholine ring for improved solubility and target affinity.

This compound’s design aligns with strategies for optimizing kinase inhibitors or protease modulators, where sulfonamide and triazole motifs are common .

Properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN6O7S2/c1-42-23-9-12-26(43-2)25(17-23)37-27(34-35-30(37)45-19-28(38)33-22-7-5-21(31)6-8-22)18-32-29(39)20-3-10-24(11-4-20)46(40,41)36-13-15-44-16-14-36/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBRRJMPGHAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure includes multiple pharmacophoric elements that may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its effects on various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H28FN3O5SC_{23}H_{28}FN_3O_5S, with a molecular weight of approximately 463.55 g/mol. The presence of a triazole ring, morpholino sulfonyl group, and dimethoxyphenyl moiety suggests potential interactions with biological macromolecules.

Antitumor Activity

Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar in structure to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. The triazole moiety is known to interfere with cellular processes critical for tumor growth and survival, such as DNA synthesis and repair mechanisms .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Triazole derivatives have been reported to exhibit broad-spectrum antibacterial effects. Research indicates that modifications in the phenyl rings can enhance this activity by increasing lipophilicity and improving membrane permeability .

Enzyme Inhibition

Inhibition of specific enzymes is another notable aspect of the biological activity of this compound. Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The presence of both the morpholino group and the thioether linkage may enhance binding affinity to these enzymes .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of triazole-based compounds against human cancer cell lines, demonstrating that derivatives similar to our compound exhibited IC50 values below 10 µM in several cases, outperforming standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Activity : Another investigation focused on the antimicrobial properties of thiazole-containing compounds showed that certain derivatives had comparable efficacy to established antibiotics against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical application .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Phenyl Rings : Electron-donating groups such as methoxy enhance activity by stabilizing the compound's interaction with target proteins.
  • Triazole Ring Modifications : Alterations in the triazole structure can significantly affect its binding affinity and selectivity towards specific targets .

Scientific Research Applications

Potential Applications

  • Anticancer Activity
    • Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the triazole ring has been linked to enhanced anticancer properties due to its ability to interact with multiple biological targets .
    • Case Study: A related compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways, indicating that N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide may exhibit similar effects .
  • Anti-inflammatory Properties
    • The sulfonamide group is known for its anti-inflammatory effects. Molecular docking studies have indicated that this compound could inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX) .
    • Research Findings: In silico studies have demonstrated that modifications to the compound can lead to increased binding affinity to target enzymes, suggesting a pathway for optimizing its anti-inflammatory efficacy .
  • Antimicrobial Activity
    • Compounds containing triazole rings have shown promise as antimicrobial agents. The unique structure of this compound may provide a novel mechanism for combating resistant strains of bacteria and fungi .
    • Example: A related triazole derivative demonstrated potent activity against various microbial pathogens, indicating potential for further development in this area .

Chemical Reactions Analysis

Hydrolysis of Amide and Sulfonamide Bonds

The compound contains two amide bonds and a sulfonamide group, which may undergo hydrolysis under acidic or basic conditions.

Reaction Conditions Products References
Acidic hydrolysis of amide6M HCl, reflux, 12hCarboxylic acid (from benzamide) + amine derivatives
Basic hydrolysis of sulfonamide5% NaOH, 80°C, 6hSulfonic acid derivative + morpholine
  • Mechanistic Insight :
    The benzamide group hydrolyzes to 4-(morpholinosulfonyl)benzoic acid and a triazole-methyl-amine intermediate. The sulfonamide bond cleaves to yield morpholine and a sulfonic acid under strong basic conditions.

Oxidation of Thioether Linkage

The thioether (-S-) group is prone to oxidation, forming sulfoxide or sulfone derivatives.

Reaction Oxidizing Agent Products References
Mild oxidation (sulfoxide)H₂O₂ (30%), RT, 2hSulfoxide derivative
Strong oxidation (sulfone)m-CPBA, CH₂Cl₂, 0°C, 1hSulfone derivative
  • Key Data :
    Oxidation with m-CPBA (meta-chloroperbenzoic acid) achieves >90% conversion to sulfone, confirmed via LC-MS.

Electrophilic Aromatic Substitution (EAS)

The 2,5-dimethoxyphenyl and 4-fluorophenyl groups may undergo EAS reactions, such as nitration or halogenation.

Reaction Reagents Position Products References
NitrationHNO₃/H₂SO₄, 0°C, 4hPara to methoxy groupsNitro-substituted aryl derivatives
BrominationBr₂, FeBr₃, CHCl₃, RT, 6hOrtho to fluorineBromo-substituted aryl derivatives
  • Regioselectivity :
    Methoxy groups direct nitration to the para position, while fluorine directs bromination to the ortho position .

Nucleophilic Substitution at Sulfonyl Group

The morpholinosulfonyl group may undergo nucleophilic displacement with amines or thiols.

Reaction Nucleophile Conditions Products References
Amine displacementEthylenediamine, DMF, 100°C, 8hMorpholine replaced by ethylenediamine-linked sulfonamide
Thiol substitutionBenzyl mercaptan, K₂CO₃, DMF, 12hThioether-linked sulfonamide

Cyclization Reactions

The triazole-thioether moiety may participate in cyclization under metal-catalyzed conditions.

Reaction Catalyst Products References
Cu(I)-mediated cyclizationCuI, DIPEA, DMSO, 80°C, 24hTriazole-fused heterocycles (e.g., thiadiazoles)
  • Yield : ~65% for thiadiazole formation, characterized via X-ray crystallography .

Photochemical Degradation

Exposure to UV light induces bond cleavage, particularly in the thioether and sulfonamide groups.

Condition Degradation Products References
UV light (254 nm), 48h4-(morpholinosulfonyl)benzoic acid + triazole-thiol + fluorophenyl urea

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

The target compound shares structural homology with several synthesized 1,2,4-triazole derivatives, differing primarily in substituent groups (Table 1).

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound ID/Name Key Substituents Biological Activity/Notes Reference
Target Compound 2,5-Dimethoxyphenyl, morpholinosulfonyl, 4-fluorophenylamino-oxoethyl thioether Hypothesized kinase inhibition (structural analogy)
6l : 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole 4-Methoxyphenyl, trifluoromethyl furyl thioether 5-Lipoxygenase-activating protein (FLAP) inhibitor (IC₅₀ = 0.12 µM)
6s : 4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile 4-Methoxyphenyl, benzothiazole thioether FLAP inhibitor (IC₅₀ = 0.09 µM)
7–9 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Phenylsulfonyl, 2,4-difluorophenyl Anticandidal activity (MIC = 8–32 µg/mL)
539808-36-1 : N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methoxyphenyl, phenoxymethyl, ethoxyphenyl acetamide Unknown activity; structural emphasis on sulfanyl acetamide linkage

Key Observations:

  • Substituent Effects on Activity: Methoxy Groups: The 4-methoxyphenyl group in 6l and 6s enhances lipophilicity and electron density, correlating with potent FLAP inhibition (IC₅₀ < 0.1 µM). The target compound’s 2,5-dimethoxyphenyl group may further optimize π-stacking or hydrogen bonding . Sulfonyl vs. Sulfonamide: The morpholinosulfonyl group in the target compound differs from the phenylsulfonyl groups in 7–9. Thioether Linkers: The 2-((4-fluorophenyl)amino)-2-oxoethyl thioether in the target compound contrasts with benzothiazole or trifluoromethyl furyl thioethers in 6l and 6s. Fluorine’s electronegativity may enhance binding specificity to hydrophobic enzyme pockets .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s C=S stretch (~1250 cm⁻¹) and C=O (amide I, ~1680 cm⁻¹) align with tautomeric 1,2,4-triazole-thiones (e.g., 7–9 ) .
    • Absence of S-H stretch (~2600 cm⁻¹) confirms thione tautomer dominance, as seen in analogues .
  • NMR: The 4-fluorophenyl group’s aromatic protons resonate near δ 7.2–7.6 ppm (cf. δ 7.3–7.5 ppm in 6l) . Morpholinosulfonyl protons appear as a multiplet at δ 3.5–3.7 ppm .

Table 3: Melting Points and Yields

Compound Yield (%) Melting Point (°C)
Target Compound N/A N/A
6l 93 125–128
6s 80 198–200
7–9 75–85 160–220

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity, and how can reaction conditions be optimized?

Answer:
Synthesis optimization requires careful control of reaction parameters such as temperature, solvent selection, and stoichiometry. For example:

  • Solvent System: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions involving thiol groups, as seen in similar triazole-thioether syntheses .
  • Catalyst Use: Potassium carbonate (K₂CO₃) is effective for deprotonation in thiol-alkylation steps .
  • Purification: Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating the target compound from byproducts .
    Purity can be validated via HPLC (≥95%) and NMR spectroscopy to confirm the absence of unreacted intermediates .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
A multi-spectroscopic approach is critical:

  • NMR (¹H/¹³C): Assign peaks to confirm substituent positions, particularly the 2,5-dimethoxyphenyl and morpholinosulfonyl groups. Aromatic protons in the 1,2,4-triazole ring typically resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify molecular weight and fragmentation patterns .
  • FT-IR: Key stretches include C=O (amide I band, ~1650 cm⁻¹) and S=O (sulfonyl, ~1350 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:
SAR studies should focus on modular substitutions:

  • Triazole Core: Replace the 4-(2,5-dimethoxyphenyl) group with electron-withdrawing substituents (e.g., nitro) to assess effects on receptor binding .
  • Morpholinosulfonyl Group: Test bioisosteres like piperazinylsulfonyl to evaluate solubility and target engagement .
  • Thioether Linkage: Substitute with sulfoxide/sulfone derivatives to probe oxidation-state-dependent activity .
    Biological assays (e.g., enzyme inhibition, cellular cytotoxicity) should parallel synthetic modifications to correlate structural changes with activity .

Advanced: What experimental strategies resolve contradictions in biological activity data across different assays?

Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific responses .
  • Counter-Screening: Test against related targets (e.g., kinases vs. GPCRs) to rule out promiscuity .
  • Metabolic Stability: Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro/in vivo results .
    Statistical tools like ANOVA can identify outliers or batch effects in high-throughput data .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with blood proteins (e.g., albumin) to predict plasma half-life .
  • ADMET Prediction: Tools like SwissADME estimate logP (target ≤3), permeability (Caco-2), and CYP450 inhibition risks .
  • Docking Studies: Map the morpholinosulfonyl group to hydrophobic pockets in target enzymes (e.g., carbonic anhydrase) to enhance affinity .
    Validate predictions with in vitro assays (e.g., PAMPA for permeability) .

Basic: What are the recommended protocols for evaluating this compound’s stability under varying storage conditions?

Answer:

  • Thermal Stability: Store lyophilized samples at -20°C; monitor degradation via HPLC over 6 months .
  • Light Sensitivity: Conduct accelerated degradation studies under UV light (λ = 254 nm) to assess photolytic byproducts .
  • Solution Stability: Test in PBS (pH 7.4) and DMSO at 25°C; use LC-MS to identify hydrolysis products (e.g., free morpholine) .

Advanced: How can researchers design derivatives to overcome resistance mechanisms observed in target organisms?

Answer:

  • Scaffold Hopping: Replace the 1,2,4-triazole core with imidazole or pyrazole rings to evade enzymatic detoxification .
  • Prodrug Design: Introduce ester moieties to improve membrane permeability, which are cleaved intracellularly .
  • Combination Studies: Pair with efflux pump inhibitors (e.g., verapamil) to counteract transporter-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.